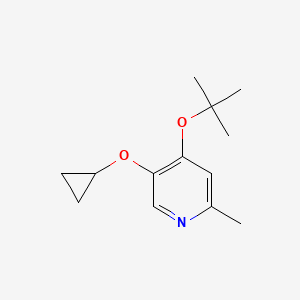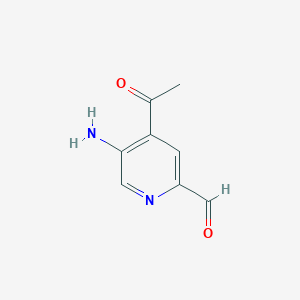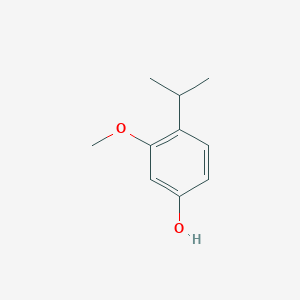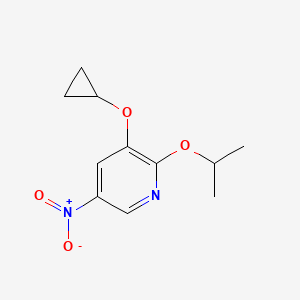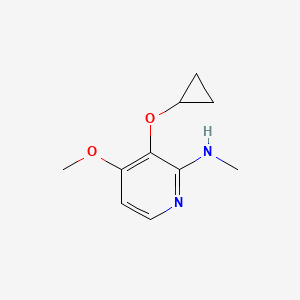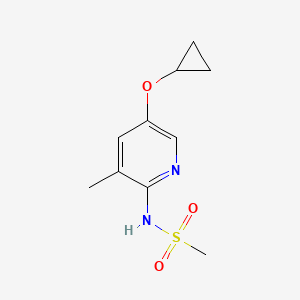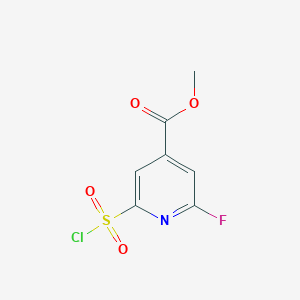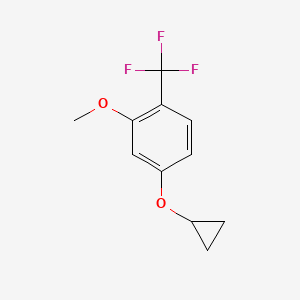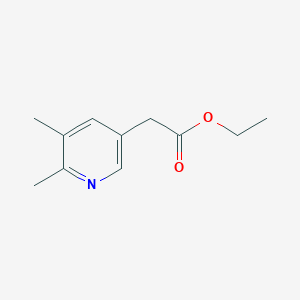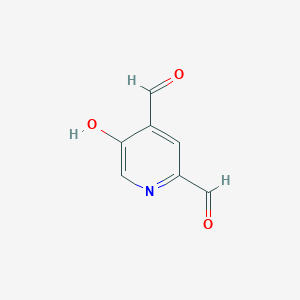
5-Hydroxypyridine-2,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxypyridine-2,4-dicarbaldehyde is an organic compound with the molecular formula C7H5NO3 It is a derivative of pyridine, where the 2 and 4 positions on the pyridine ring are substituted with aldehyde groups, and the 5 position is substituted with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypyridine-2,4-dicarbaldehyde can be achieved through several methods. One common approach involves the formylation of pyridine derivatives using reagents such as Vilsmeier-Haack reagent. This method typically involves the reaction of pyridine with a formylating agent under controlled conditions to introduce the aldehyde groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
5-Hydroxypyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyridine-2,4-dicarboxylic acid.
Reduction: Formation of 5-hydroxypyridine-2,4-dimethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5-Hydroxypyridine-2,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and cytotoxic effects.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Hydroxypyridine-2,4-dicarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Pyridine-2,4-dicarboxaldehyde: Lacks the hydroxyl group at the 5 position, resulting in different chemical properties and reactivity.
Pyridine-2,5-dicarboxaldehyde: Has aldehyde groups at the 2 and 5 positions, but lacks the hydroxyl group at the 4 position.
5-Hydroxypyridine-2-carboxaldehyde: Contains a single aldehyde group at the 2 position and a hydroxyl group at the 5 position.
Uniqueness
5-Hydroxypyridine-2,4-dicarbaldehyde is unique due to the presence of both aldehyde and hydroxyl functional groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C7H5NO3 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC名 |
5-hydroxypyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-6(4-10)8-2-7(5)11/h1-4,11H |
InChIキー |
IEDDDVXQYBLOTH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1C=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


